N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide
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Overview
Description
N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a propan-2-yl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide typically involves the reaction of 2-hydroxy-2-methylpropiophenone with prop-2-enamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products. Techniques such as distillation and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives .
Scientific Research Applications
N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide exerts its effects involves the generation of free radicals under UV light. These free radicals initiate polymerization reactions by reacting with monomers to form polymers. The molecular targets and pathways involved include the activation of the hydroxy group and the formation of reactive intermediates that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A similar compound used as a photoinitiator in polymer chemistry.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
2,2-Dimethoxy-2-phenylacetophenone: Used in similar industrial applications for UV-curable resins.
Uniqueness
N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide is unique due to its specific structure that allows it to act as an efficient photoinitiator. Its combination of functional groups provides versatility in various chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-11(15)14-13(2,3)12(16)10-8-6-5-7-9-10/h4-9,12,16H,1H2,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPIGSKUQQNZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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